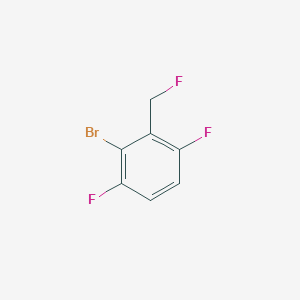

2-Bromo-3,6-difluorobenzyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDAWLWBHDIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CF)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Fluorinated Benzylic Systems in Contemporary Chemical Research

Halogenated and fluorinated benzylic systems are at the forefront of contemporary chemical research due to the profound influence these substituents have on a molecule's physicochemical properties. The introduction of fluorine can alter acidity, lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design and materials science.

The benzylic fluoride (B91410) moiety itself is a subject of considerable study. While the C-F bond is the strongest single bond to carbon, its presence at a benzylic position can be reactive under certain conditions, for instance, through the formation of stable benzyl (B1604629) cations. Research into polyfluorinated benzyl cations generated in superacidic media like SbF5 has provided fundamental insights into their structure and reactivity. bohrium.com The stability of the benzylic fluoride is also a critical factor, especially in applications like PET imaging, where defluorination can be a significant issue. Studies on [¹⁸F]-labeled benzylfluoride derivatives have shown that the substitution pattern on the aromatic ring plays a crucial role in metabolic stability. For instance, electron-withdrawing groups can influence the alkylating potential and subsequent in vivo stability of the benzyl fluoride group. nih.gov

The presence of additional halogens, such as bromine, alongside fluorine atoms on the aromatic ring introduces further layers of synthetic utility. The differential reactivity of C-Br and C-F bonds allows for selective, stepwise functionalization. The bromine atom can act as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the construction of complex molecular architectures. This multi-functional substitution pattern makes such systems powerful and versatile intermediates in organic synthesis.

Contextualization of 2 Bromo 3,6 Difluorobenzyl Fluoride As a Strategic Building Block

2-Bromo-3,6-difluorobenzyl fluoride (B91410) is a prime example of a strategic building block, designed for multi-step synthetic sequences. While specific research literature detailing the synthesis and reactivity of this exact molecule is limited, its potential can be inferred from the chemistry of its constituent parts and closely related analogues.

The molecule features three distinct points of potential reactivity: the benzyl (B1604629) fluoride group, the bromine atom, and the fluorine-substituted aromatic ring. The benzyl fluoride can be used in nucleophilic substitution reactions or other transformations involving the benzylic position. The carbon-bromine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions than the highly inert carbon-fluorine bonds of the aromatic ring. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 2-position.

The precursor, 2-Bromo-3,6-difluorobenzaldehyde, is a known compound from which the target benzyl fluoride could be synthesized, for example, through reduction of the aldehyde to an alcohol followed by deoxofluorination.

Table 1: Physicochemical Properties of the Precursor, 2-Bromo-3,6-difluorobenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrF₂O | nih.gov |

| Molecular Weight | 221.00 g/mol | nih.gov |

| IUPAC Name | 2-bromo-3,6-difluorobenzaldehyde | nih.gov |

| CAS Number | 934987-26-5 | nih.gov |

The strategic placement of the fluorine atoms at positions 3 and 6 influences the electronic properties of the benzene (B151609) ring, affecting the reactivity of the other positions. This substitution pattern is crucial for fine-tuning the properties of the final target molecule. The use of various fluorinated benzyl bromides, which are structural cousins of the target molecule, in Williamson ether synthesis has been explored to create alternative protecting groups for oligosaccharide synthesis, demonstrating the utility of such systems in enhancing analytical resolution in NMR spectroscopy. wiserpub.com

Overview of Research Trajectories for Polyhalogenated Fluorinated Aromatics

Precursor Synthesis and Functional Group Interconversions

The foundational approaches to synthesizing the target compound and its analogues rely on the stepwise installation of the required functional groups through well-established chemical transformations. This often involves the strategic bromination and fluorination of suitable precursors.

The introduction of a bromine atom at a specific position on a fluorinated toluene (B28343) ring is a key step. The strategy depends on whether benzylic or aromatic bromination is desired.

For benzylic bromination , free-radical bromination is the standard method. This typically involves reacting a fluorinated toluene derivative with a bromine source under conditions that generate bromine radicals, such as UV light or with a radical initiator. For instance, 2,6-difluorotoluene (B1296929) can be converted to 2,6-difluorobenzyl bromide using hydrobromic acid and hydrogen peroxide under illumination. google.com This method provides a high degree of selectivity for the benzylic position due to the stability of the resulting benzyl radical, which is not significantly destabilized by the electron-withdrawing fluorine atoms. google.com

For aromatic bromination , electrophilic substitution is employed. The directing effects of the existing fluorine atoms and the methyl group on the ring determine the regiochemical outcome. In substrates like m-fluorobenzotrifluoride, bromination can be achieved using reagents such as dibromohydantoin in a sulfuric acid solvent. google.com The choice of brominating agent and reaction conditions is crucial for controlling the position of the incoming bromine atom and avoiding unwanted side reactions.

Table 1: Selected Bromination Methods for Fluorinated Aromatics

| Substrate | Brominating Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂, light | Benzylic Bromide | google.com |

| 2-Bromo-6-fluorotoluene | HBr, H₂O₂, light | Benzylic Bromide | google.com |

| m-Fluorobenzotrifluoride | Dibromohydantoin, H₂SO₄ | Aromatic Bromide | google.com |

The formation of the benzylic fluoride (B91410) group is a defining step in the synthesis. This can be accomplished through two primary pathways: direct C-H fluorination or nucleophilic substitution of a leaving group (e.g., alcohol or bromide).

Direct benzylic C-H fluorination is an atom-economical approach that has seen significant advances. beilstein-journals.org These methods often employ an electrophilic fluorine source, such as Selectfluor, and can be mediated by transition metals or photoredox catalysts. beilstein-journals.orgorganic-chemistry.org For example, iron(II) acetylacetonate (B107027) can catalyze the mild fluorination of benzylic C-H bonds. organic-chemistry.org Metal-free protocols using reagents like N,N-dihydroxypyromellitimide to generate a catalytic N-oxyl radical for hydrogen abstraction, followed by trapping with Selectfluor, have also been developed. organic-chemistry.org

A more traditional and widely used method is the deoxofluorination of benzyl alcohols . Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor are effective for converting primary benzyl alcohols into the corresponding benzyl fluorides. organic-chemistry.org This alcohol precursor is typically synthesized by the reduction of a corresponding benzaldehyde (B42025) or benzoic acid ester. chemicalbook.com

Table 2: Common Methods for Benzylic Fluorination

| Precursor Functional Group | Reagent(s) | Method | Reference |

|---|---|---|---|

| Benzylic C-H | Selectfluor, Fe(acac)₂ | Direct C-H Fluorination | organic-chemistry.org |

| Benzylic C-H | Selectfluor, K₂S₂O₈ | Radical Fluorination | beilstein-journals.org |

| Benzylic C-H | N-Fluorobenzenesulfonimide (NFSI), Cu Catalyst | C-H Fluorination/Substitution | organic-chemistry.org |

| Benzyl Alcohol | Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | beilstein-journals.org |

Synthesizing 2-Bromo-3,6-difluorobenzyl fluoride can strategically begin from commercially available or readily synthesized halogenated fluorobenzaldehydes or benzoates. This approach leverages existing substitution patterns and builds the final functionality through sequential reactions.

A typical pathway involves a two-step sequence:

Reduction: The aldehyde or ester functionality is reduced to a primary benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (for aldehydes) and the more powerful lithium aluminum hydride (LiAlH₄) for esters. chemicalbook.com For example, methyl 2,6-difluorobenzoate (B1233279) can be reduced to (2,6-difluorophenyl)methanol using LiAlH₄ in THF. chemicalbook.com

Conversion to Benzyl Fluoride: The resulting benzyl alcohol is then converted to the target benzyl fluoride using a deoxofluorinating agent as described in section 2.1.2. Alternatively, the alcohol can be converted to a benzyl bromide using reagents like triphenylphosphine (B44618) and carbon tetrabromide, chemicalbook.com followed by a halide exchange reaction (Finkelstein reaction) with a fluoride source like potassium fluoride to yield the benzyl fluoride.

This stepwise derivatization provides a reliable and controllable route to the target molecule, allowing for purification of intermediates. For instance, 3-bromo-2-fluorobenzaldehyde (B121081) can be prepared by the oxidation of (3-bromo-2-fluoro-phenyl)methanol, demonstrating the accessibility of such aldehyde precursors. chemicalbook.com

Advanced Catalytic and Reagent-Based Approaches

Modern synthetic chemistry offers powerful catalytic tools that can streamline the synthesis of complex fluorinated molecules, often providing milder reaction conditions and novel bond-forming opportunities.

Visible-light photoredox catalysis has emerged as a powerful strategy for activating strong chemical bonds under mild conditions. mdpi.com In the context of fluorinated systems, this approach can enable the functionalization of C-F bonds, which are traditionally considered inert. researchgate.net The general mechanism involves a photocatalyst that, upon light absorption, engages in a single-electron transfer (SET) with a substrate. mdpi.com

For polyfluoroarenes, a reductive quenching cycle can generate a potent reductant that transfers an electron to the fluoroarene, forming a radical anion. This intermediate can then eliminate a fluoride ion, generating an aryl radical that can participate in subsequent bond-forming reactions. bohrium.combohrium.com This strategy has been used for the decarboxylative polyfluoroarylation of aliphatic carboxylic acids, where an alkyl radical adds to a polyfluoroarene, leading to C-C bond formation and C-F bond cleavage. bohrium.com While direct C-F to C-F transformation is not typical, these methods are highly relevant for creating analogues by functionalizing the C-F bonds of readily available polyfluorinated starting materials. nih.gov

Table 3: Examples of Photoredox-Catalyzed Reactions on Fluorinated Systems

| Substrate Type | Transformation | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Polyfluoroarenes | Decarboxylative Alkylation | Ir(dFFppy)₂(dtbpy)PF₆ | C-F bond cleavage for C-C bond formation | bohrium.com |

| Trifluoromethyl arenes | C(sp³)–F Bond Functionalization | Organic Photocatalyst (Miyake phenoxazine) | Alkene insertion into a benzylic C-F bond | nih.gov |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds. For the synthesis of this compound analogues, these methods can be used to assemble the substituted aromatic ring or to introduce the fluoromethyl moiety.

Nickel-catalyzed cross-coupling reactions have shown efficacy in activating strong C-F bonds. For example, nickel catalysts with phosphine (B1218219) ligands can mediate the coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating that even relatively inert aromatic C-F bonds can be functionalized under the right conditions. beilstein-journals.org

Palladium-catalyzed cross-coupling is widely used for reactions involving aryl bromides. beilstein-journals.org A relevant strategy for analogue synthesis is the coupling of a di-halogenated arene (e.g., a bromo-fluoro-arene) with various coupling partners. For example, Pd-catalyzed coupling of (hetero)aryl bromides with fluorinated alcohols can form fluorinated alkyl aryl ethers. acs.org This highlights the ability of palladium systems to tolerate fluorinated components.

More recently, transition-metal-free strategies have also been developed. A silylboronate-mediated cross-coupling of aryl fluorides with arylalkanes proceeds via a radical process, enabling the cleavage of both C-F and C-H bonds to form new C-C bonds without the need for a transition metal catalyst. rsc.org These advanced methods provide powerful and orthogonal approaches for the synthesis of highly functionalized fluorinated aromatic compounds.

Table 4: Selected Metal-Mediated Cross-Coupling Strategies

| Catalyst/Mediator | Coupling Partners | Bond Formed | Key Feature | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran + Arylboronic acid | C(sp²)-C(sp²) | C-F bond activation | beilstein-journals.org |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromide + Fluorinated alcohol | C(sp²)-O | Synthesis of fluorinated ethers | acs.org |

| Silylboronate / KOtBu | Aryl fluoride + Arylalkane | C(sp²)-C(sp³) | Transition-metal-free C-F/C-H activation | rsc.org |

Radical-Mediated Synthetic Routes for Fluorinated Compounds

Radical-mediated reactions have emerged as powerful tools for the synthesis of fluorinated compounds, offering mild reaction conditions and high functional group tolerance. nih.gov These methods often involve the generation of fluoroalkyl radicals, which can then be incorporated into various organic scaffolds.

Visible-light photoredox catalysis has gained significant traction in this area, providing an environmentally friendly approach to radical generation. nih.gov For instance, the activation of fluoroiodomethane (B1339756) using visible light and tris(trimethylsilyl)silane (B43935) can generate fluoromethyl radicals for the synthesis of complex fluoromethylated products. nih.gov This metal- and photocatalyst-free method demonstrates the versatility of radical chemistry in forming C(sp³)–CH₂F bonds. nih.gov

Recent advancements have also focused on the divergent synthesis of fluorinated compounds through photoredox catalysis. acs.org By carefully tuning reaction parameters such as solvent, concentration, and additives, it is possible to selectively generate different fluorine-containing products from a common set of starting materials. acs.org This approach enhances molecular design and efficiency. acs.org The use of inorganic electrides as electron donors represents another eco-friendly tool for radical transformations, expanding the scope of radical fluoroalkylation reactions. nih.gov

The generation of fluoromethyl radicals from non-commercial or expensive precursors has been a limitation. nih.gov However, new strategies are being developed to overcome this challenge. For example, the homolysis of an N-SF5 bond can generate an SF5 radical, which can react with styrenes to form stable benzylic radicals, leading to the desired fluorinated products. youtube.com

Table 1: Examples of Radical-Mediated Fluorination Reactions

| Radical Source | Activation Method | Substrate Type | Product Type | Reference |

| Fluoroiodomethane | Visible light, tris(trimethylsilyl)silane | Alkenes, Imines | β-fluoromethyl esters/amides, α-fluoromethyl amines | nih.gov |

| N-SF5 Reagents | Photoredox Catalysis | Styrenes | Pentafluorosulfanylethanes | youtube.com |

| Fluoroalkylating Reagents | Visible-light photocatalysis | Alkenes, Alkynes | Fluoroalkylated compounds | nih.gov |

| Redox-active fluorinated acids/anhydrides | Photoredox Catalysis | Olefins | Cyclic gem-difluoro compounds | acs.org |

Nucleophilic and Electrophilic Fluorination in Aromatic Systems

The introduction of fluorine onto an aromatic ring can be achieved through either nucleophilic or electrophilic fluorination methods. alfa-chemistry.com

Nucleophilic Fluorination typically involves the displacement of a leaving group on an aromatic ring by a fluoride ion (F⁻). alfa-chemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is generally effective for electron-deficient aromatic systems. alfa-chemistry.com Common nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com

Electrophilic Fluorination , on the other hand, utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic aromatic ring. wikipedia.org This method is suitable for electron-rich aromatic compounds. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, selectivity, and safety compared to elemental fluorine. wikipedia.orgsigmaaldrich.com

The choice between nucleophilic and electrophilic fluorination depends on the electronic nature of the aromatic substrate. For polyhalogenated systems like the precursors to this compound, the existing halogen substituents influence the reactivity and regioselectivity of the fluorination step.

Table 2: Comparison of Nucleophilic and Electrophilic Aromatic Fluorination

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |

| Typical Reagents | KF, CsF, HF complexes | Selectfluor®, NFSI, N-fluoropyridinium salts |

| Substrate Type | Electron-deficient aromatics | Electron-rich aromatics |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution |

Regioselective Synthesis and Isomer Control in Fluorinated Aromatic Systems

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds, including fluorinated benzylic halides. The precise placement of substituents dictates the final structure and properties of the molecule.

Control of Aryne Intermediates in Polyhalogenated Systems

Arynes are highly reactive intermediates that can be generated from polyhalogenated aromatic compounds. Their subsequent trapping with various reagents allows for the introduction of new functional groups. The regioselectivity of these trapping reactions is influenced by the substitution pattern of the aryne precursor. acs.org

The generation of arynes from silyl (B83357) triflates and their subsequent trapping is a versatile synthetic strategy. nih.gov For instance, cyclic diaryliodonium salts can serve as precursors to aryne intermediates, which then react with nucleophiles to yield functionalized aromatic products. researchgate.net The distortion of the aryne bond, steric effects, and electronic factors all play a role in controlling the regioselectivity of these reactions. acs.org In the context of polyhalogenated systems, the nature and position of the halogen atoms on the aryne precursor can direct the incoming nucleophile to a specific position. researchgate.net

Directed Lithiation and Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net This method relies on a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.gov Fluorine itself can act as a directing group, promoting lithiation at the neighboring C-H bond. researchgate.netnih.gov

In polyhalogenated fluorinated systems, the interplay between different halogen substituents as directing groups becomes crucial. For instance, in a molecule containing both bromine and fluorine, the stronger directing group will dictate the site of lithiation. The choice of the lithiating agent (e.g., n-butyllithium vs. lithium diisopropylamide) and the reaction conditions (solvent, temperature) can also influence the outcome, sometimes leading to halogen-lithium exchange instead of C-H activation. psu.edu

Strategies such as using a traceless directing group, like CO₂, have been developed for the meta-arylation of fluoroarenes. rsc.org This involves an initial ortho-lithiation directed by the fluorine, followed by carboxylation. The resulting carboxylic acid then directs a palladium-catalyzed arylation at the meta position relative to the fluorine, with subsequent decarboxylation to yield the final product. rsc.org

These directed metalation strategies provide a high degree of control over the introduction of functional groups, which is essential for the synthesis of specific isomers of complex molecules like this compound.

Reactions Involving Benzylic Halogen and Fluorine

The reactivity of the benzylic position in this compound is dominated by the carbon-fluorine bond and influenced by the fluorinated aromatic system. This section delves into the nucleophilic substitution, radical reactions, and elimination pathways involving the benzylic fluorine.

Nucleophilic Substitutions at the Benzylic Position in Fluorinated Arenes

Nucleophilic substitution is a fundamental transformation for benzylic halides. rsc.org In fluorinated systems, the reaction mechanism, whether SN1 or SN2, is influenced by the stability of potential carbocation intermediates and the nature of the nucleophile and solvent. The traditional halogen exchange fluorination with metal fluorides is a common method for synthesizing benzyl fluorides from the corresponding bromides, chlorides, or iodides. rsc.orgorganic-chemistry.org

Recent methodologies have focused on efficient bromine-fluorine exchange on benzylic bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), often in combination with other agents like silver fluoride (AgF). rsc.orgresearchgate.netnih.gov For instance, while AgF alone can facilitate the nucleophilic fluorination of benzyl bromide, the addition of Et₃N·3HF can improve the reaction yield by aiding the dissolution of the AgF salt. rsc.org Research has shown that these reactions can proceed through both SN1 and SN2 pathways, depending on the substrate and conditions. nii.ac.jp

The scope of nucleophiles is not limited to fluoride. For example, the heptafluoroisopropylthiolation of various benzyl bromides and chlorides has been achieved using a hexafluoropropylene (HFP)/CsF/S₈ system. cas.cn This reaction proceeds via nucleophilic attack of the in situ generated (CF₃)₂CFS⁻ anion on the benzylic halide. cas.cn

| Substrate Type | Reagent/System | Product Type | Typical Yields | Ref |

| α-Carbonyl benzyl bromides | Et₃N·3HF / K₃PO₄ | α-Carbonyl benzyl fluorides | Moderate to High | rsc.org |

| α-Carbonyl benzyl bromides | Et₃N·3HF / AgF | α-Carbonyl benzyl fluorides | High (up to 94%) | rsc.orgresearchgate.net |

| Electron-deficient/rich benzyl bromides | HFP / CsF / S₈ | Benzyl heptafluoroisopropyl (B10858302) sulfides | 24-93% | cas.cn |

| Benzyl chlorides | HFP / CsF / S₈ | Benzyl heptafluoroisopropyl sulfides | Good to High | cas.cn |

Radical Reactions and Halogen Atom Transfer Processes in Fluorinated Systems

Radical reactions provide an alternative pathway for the functionalization of benzylic positions, particularly through halogen-atom transfer (XAT) processes. nih.gov This approach allows for the generation of carbon-centered radicals from alkyl halides under mild conditions, which can then engage in further bond-forming reactions. d-nb.inforsc.org Amine-ligated boryl radicals, generated photocatalytically, have proven to be effective in activating alkyl iodides and bromides via XAT. nih.govd-nb.info

The efficiency of XAT reactions is influenced by the electronic properties of the radical and the substrate. youtube.com For a halogen atom transfer to be effective, a nucleophilic radical is typically required to react with the alkyl halide. youtube.com The stability of the transition state is enhanced by the presence of electron-withdrawing groups on the carbon bearing the halogen. youtube.com

In the context of fluorinated systems, direct benzylic C(sp³)–H fluorination can also be achieved through radical pathways. beilstein-journals.orgbeilstein-journals.org These methods often employ a catalyst to generate a benzylic radical via hydrogen atom transfer (HAT), which is then trapped by a fluorine source. beilstein-journals.orgresearchgate.net

Key Catalytic Systems for Radical Benzylic Fluorination:

Iron-Catalyzed Systems: An iron(II) catalyst can react with a fluorine source like Selectfluor. The resulting high-valent iron species is proposed to perform a hydrogen atom transfer, followed by a fluorine radical rebound to form the fluorinated product. researchgate.net

Copper-Catalyzed Systems: A copper(I) catalyst can abstract a fluorine atom from N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical. beilstein-journals.org This radical selectively abstracts a benzylic hydrogen, and the resulting benzylic radical is then fluorinated by either the generated Cu(II)F species or another molecule of NFSI. beilstein-journals.org

Photocatalytic Systems: Visible-light photocatalysts, such as 9-fluorenone, can be excited to a state capable of performing a hydrogen atom transfer from a benzylic C-H bond, with the subsequent radical being trapped by Selectfluor. beilstein-journals.orgbeilstein-journals.org

| Radical Generation Method | Halide Precursor | Key Reagents | Intermediate | Ref |

| Halogen-Atom Transfer (XAT) | Alkyl Bromides/Iodides | Amine-ligated boryl radicals (photocatalytic) | Alkyl radical | nih.govd-nb.info |

| Hydrogen-Atom Transfer (HAT) | Benzylic C-H | Iron(II) / Selectfluor | Benzylic radical | researchgate.net |

| Hydrogen-Atom Transfer (HAT) | Benzylic C-H | Copper(I) / NFSI | Benzylic radical | beilstein-journals.org |

| Hydrogen-Atom Transfer (HAT) | Benzylic C-H | 9-Fluorenone (photocatalyst) / Selectfluor | Benzylic radical | beilstein-journals.orgbeilstein-journals.org |

Elimination Reactions and Aryne Formation from Halogenated Fluorinated Precursors

Elimination reactions in alkyl halides are often in competition with nucleophilic substitutions. siue.edumsu.edu The reactivity of the halogen as a leaving group follows the order I > Br > Cl > F, making fluoride the least likely to be eliminated due to the strength of the C-F bond. siue.edu For fluorinated compounds, where the fluorine atom's high electronegativity can increase the acidity of β-hydrogens, the E1cb (Elimination first-order carbanion) mechanism can become significant. siue.edu However, the E1 mechanism is generally considered improbable for fluorinated compounds because it would require the cleavage of the strong carbon-fluorine bond in the rate-determining step. siue.edu

A significant reaction pathway for halogenated fluorinated precursors is the formation of arynes (benzynes). researchgate.net These highly reactive intermediates are typically generated from ortho-dihaloarenes or, more mildly, from ortho-(trimethylsilyl)aryl triflates upon treatment with a fluoride source. researchgate.netmanchester.ac.uk

For a molecule like this compound, deprotonation at the benzylic position followed by elimination of fluoride is one possibility, though less favorable. More relevant is the generation of a 3-bromo-6-fluoroaryne from a related precursor, 2-bromo-3-fluoro-6-(trimethylsilyl)phenyl triflate. The regioselectivity of subsequent reactions with this unsymmetrical aryne is influenced by the electronic and steric effects of the fluorine and bromine substituents. jst.go.jp Studies on 3,6-disubstituted arynes containing both fluorine and bromine show that nucleophiles preferentially attack the more linear carbon of the strained aryne triple bond, which is typically the carbon adjacent to the smaller fluorine atom. jst.go.jp

| Aryne Precursor | Generation Method | Resulting Aryne | Key Observation | Ref |

| o-(trimethylsilyl)aryl triflate | Fluoride source (e.g., CsF) | Benzyne | Mild generation conditions | researchgate.net |

| 2-bromo-5-fluorophenol derivative | Multi-step synthesis to triflate, then fluoride treatment | 4-Bromo-7-fluoroaryne | Regiocontrolled reactions | jst.go.jp |

Reactivity of Aromatic Halogens and Fluorine

The bromine and fluorine atoms attached to the aromatic ring of this compound offer sites for functionalization, primarily through cross-coupling reactions and directed metallation.

Cross-Coupling Reactions of Aryl Halides with Fluorinated Building Blocks

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. wikipedia.org The Suzuki reaction, which couples an organohalide with an organoboron species, is widely used. wikipedia.org The reactivity of the aryl halide in these reactions generally follows the trend I > OTf > Br >> Cl, making the aryl bromide moiety in the title compound a prime site for such transformations. wikipedia.org Fluoride ions themselves can play a promotional role in Suzuki, Hiyama, and Stille couplings by facilitating the crucial transmetalation step. thieme-connect.com

The Mizoroki-Heck reaction, coupling aryl halides with alkenes, is another key transformation. mdpi.com This reaction has been successfully applied to fluorinated aryl halides, enabling the synthesis of various fluorine-containing styrenes and related compounds. mdpi.com Ligand-free palladium acetate (B1210297) has been shown to be an effective catalyst for the direct arylation of heterocycles using difluorobromobenzene derivatives. researchgate.net Furthermore, mechanochemical Negishi cross-coupling has been demonstrated with derivatives of difluorobromobenzene, highlighting the versatility of this building block. researchgate.net

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Ref |

| Suzuki Coupling | Aryl Bromide | Organoboronic acid/ester | Palladium complex / Base | wikipedia.org |

| Mizoroki-Heck Reaction | Fluorinated Aryl Halide | Alkene | Palladium catalyst (e.g., Pd(OAc)₂) | mdpi.com |

| Negishi Coupling | Difluorobromobenzene derivative | Organozinc pivalate | Palladium complex | researchgate.net |

| Direct Arylation | Difluorobromobenzene | Thiazole | Ligand-free Pd(OAc)₂ | researchgate.net |

Directed Functionalization of the Aromatic Ring in the Presence of Fluorine

The fluorine atom on an aromatic ring can act as a powerful directing group in ortho-lithiation reactions. researchgate.netresearchgate.net This allows for the regioselective deprotonation of the C-H bond positioned ortho to the fluorine, creating a nucleophilic site for subsequent reaction with an electrophile. researchgate.net The directing ability of fluorine is potent, often overriding the influence of other functional groups. rsc.org

In the case of polyhalogenated benzenes, such as fluorinated bromobenzenes, the choice of base and reaction conditions is critical to control the reaction pathway between deprotonation (directed by fluorine) and halogen-metal exchange (at the bromine site). psu.edu Using lithium diisopropylamide (LDA) typically results in clean removal of the most acidic proton ortho to a fluorine atom. psu.edu In contrast, using n-butyllithium in diethyl ether tends to favor bromine-lithium exchange. psu.edu For a substrate like 1-bromo-2,4-difluorobenzene, treatment with LDA leads to lithiation at the C-3 position, between the two fluorine atoms, which is the most acidic site. psu.edu This lithiated intermediate can then be trapped with various electrophiles. psu.edu This principle allows for the precise functionalization of the aromatic ring in molecules like this compound, targeting the C-H bond positioned between the two fluorine atoms.

| Substrate | Lithiating Agent | Outcome | Trapping Electrophile | Ref |

| 1-Bromo-2,4-difluorobenzene | LDA in THF | Lithiation at C-3 (ortho to both F) | Acetone (B3395972) | psu.edu |

| 1-Bromo-3,4-difluorobenzene | n-BuLi in ether | Bromine-lithium exchange | Acetone | psu.edu |

| para-Substituted fluorobenzenes | LDA or LiTMP | Lithiation ortho to fluorine | Various electrophiles | researchgate.net |

| Pentafluorosulfanyl arenes (with bromo group) | LiTMP | ortho-Lithiation | Silyl chlorides, etc. | nih.gov |

Mechanistic Studies and Kinetic Analysis in Organofluorine Transformations

Mechanistic studies are fundamental to understanding and predicting the behavior of organofluorine compounds like this compound. The interplay between the benzylic C-F bond, the C-Br bond, and the electron-withdrawing effects of the ring fluorine atoms determines whether reactions proceed through nucleophilic substitution (Sₙ1 or Sₙ2), radical, or other pathways. Kinetic analysis and the characterization of transient species are crucial for mapping these transformations.

Discerning the precise reaction mechanism for a substituted benzyl halide requires a combination of sophisticated experimental techniques. The primary pathways considered for benzylic systems are the unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitutions, as well as radical-mediated processes. nih.govksu.edu.sabeilstein-journals.org The choice of pathway is highly sensitive to the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties. ksu.edu.saspcmc.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for studying reactions involving fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.comnih.gov For a reaction involving this compound, ¹⁹F NMR would allow real-time monitoring of the consumption of the starting material and the appearance of fluorinated products and intermediates. magritek.com The distinct chemical shifts of the fluorine atoms on the aromatic ring and the benzylic fluoride provide unique spectroscopic handles to track the reaction's progress and identify species formed. escholarship.orgresearchgate.netacs.org For example, the cleavage of the C-F bond would result in the disappearance of the benzylic fluoride signal and the potential appearance of a new signal for the fluoride anion. escholarship.org

Kinetic Studies Kinetic analysis provides definitive evidence for the molecularity of a reaction. By systematically varying the concentrations of the substrate and nucleophile and measuring the reaction rate, the rate law can be determined.

An Sₙ2 mechanism is characterized by a second-order rate law (rate = k[Substrate][Nucleophile]), indicating that both reactants are involved in the single, rate-determining step. rsc.orgbits-pilani.ac.in

An Sₙ1 mechanism follows a first-order rate law (rate = k[Substrate]), where the rate depends only on the slow, unimolecular ionization of the substrate to form a carbocation intermediate. ksu.edu.sauni-muenchen.de

For benzyl halides, kinetic studies have been essential in mapping the transition from Sₙ2 to Sₙ1 mechanisms based on solvent polarity and substituents. rsc.orguni-muenchen.deresearchgate.net

Stereochemical and Isotopic Labeling Studies The stereochemical outcome of a reaction at a chiral center is a classic diagnostic tool. While the benzylic carbon in this compound is not chiral, studies on chiral analogues, such as isotopically labeled benzyl fluorides (e.g., containing deuterium), have been used to probe reaction mechanisms. nih.govnih.gov An Sₙ2 reaction proceeds with an inversion of stereochemistry, whereas an Sₙ1 reaction, which goes through a planar carbocation intermediate, typically leads to racemization. nih.govnih.gov A study using an enantiopure isotopomer of benzyl fluoride demonstrated that both associative (Sₙ2) and dissociative (Sₙ1) pathways can operate, with the dominant pathway depending on the nucleophile and reaction conditions. nih.gov

The short-lived intermediates and high-energy transition states that form during a reaction are central to its mechanism. Their investigation often combines experimental trapping techniques with computational modeling.

Reaction Intermediates The reactivity of this compound likely involves one of several key intermediates, depending on the reaction conditions.

Benzylic Carbocation: In polar, protic solvents, especially those capable of strong hydrogen bonding like hexafluoroisopropanol (HFIP), the C-F bond can be activated to generate a benzylic carbocation. njit.edunih.govresearchgate.netfrontiersin.org This Sₙ1-type intermediate is stabilized by resonance with the aromatic ring but simultaneously destabilized by the strong inductive effect of the fluorine substituents on the ring. nih.govddugu.ac.in The formation of such destabilized carbocations can also be achieved under photoredox catalysis, avoiding the need for harsh acidic conditions. cas.cn

Benzylic Radical: The carbon-bromine bond is significantly weaker than the carbon-fluorine bonds and can undergo homolytic cleavage to form a benzylic radical. This pathway is favored in the presence of radical initiators (e.g., light or heat) or in certain metal-catalyzed and photoredox reactions. beilstein-journals.orgrsc.org The resulting radical is stabilized by delocalization into the aromatic π-system. beilstein-journals.org

Carbanion: Under strongly basic conditions, deprotonation of related α,α-difluoromethylarenes can generate transient carbanionic intermediates. nih.govresearchgate.net These unstable species can then undergo further reactions, such as halogen transfer, to form new products. nih.govresearchgate.netresearchgate.net

Transition States The transition state represents the highest energy point along the reaction coordinate. While not directly observable, its structure and energy can be inferred from kinetic data and extensively modeled using computational methods like Density Functional Theory (DFT). researchgate.netbath.ac.uk

Sₙ1 Transition State: The transition state for an Sₙ1 reaction resembles the forming carbocation, with significant charge separation and a stretched carbon-leaving group bond. nih.gov Its stability is highly influenced by the solvent's ability to solvate the forming ions and by hydrogen-bonding interactions that stabilize the departing fluoride anion. nih.govresearchgate.net

Sₙ2 Transition State: The Sₙ2 reaction proceeds through a highly ordered, trigonal bipyramidal transition state where the nucleophile and the leaving group are simultaneously bonded to the central carbon atom. acs.orgusp.br Computational studies on substituted benzyl systems show that electron-withdrawing groups on the aromatic ring can influence the geometry, making the transition state "tighter" (i.e., with shorter forming and breaking bonds). researchgate.net The energy of this transition state determines the reaction rate and is sensitive to steric hindrance and electronic effects.

Advanced Spectroscopic and Computational Approaches in Research on 2 Bromo 3,6 Difluorobenzyl Fluoride

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like 2-Bromo-3,6-difluorobenzyl fluoride (B91410). By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative populations, and the energetic barriers between them. For 2-Bromo-3,6-difluorobenzyl fluoride, the primary focus of conformational analysis is the rotation around the C(aryl)-CH2F single bond, which dictates the spatial orientation of the fluoromethyl group relative to the substituted benzene (B151609) ring.

Theoretical studies on related benzyl (B1604629) derivatives and fluorinated alkanes provide a framework for understanding the conformational preferences of this compound. nih.govacs.org The stability of different conformers is governed by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole and dipole-quadrupole), and stereoelectronic effects such as hyperconjugation.

In the case of this compound, the key dihedral angle (θ) is defined by the F-Cα-C1-C2 plane. The primary conformers of interest are those where the Cα-F bond is syn-periplanar, anti-periplanar, or syn-clinal/anti-clinal to the C1-C6 bond of the aromatic ring. The presence of bulky and electronegative substituents (Br and F) on the aromatic ring significantly influences the rotational energy profile.

Computational models, particularly those employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), are instrumental in predicting the geometries and relative energies of these conformers. tdl.org While direct MD simulation data for this compound is not extensively published, data from analogous fluorinated systems can be used to construct a putative conformational energy profile.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (F-Cα-C1-C2) | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Conformer A | ~0° (syn-periplanar) | Higher | Steric repulsion between the benzylic fluorine and the bromine atom at C2. |

| In this conformation, the fluorine of the fluoromethyl group is eclipsed with the bulky bromine atom on the benzene ring, leading to significant steric strain and electrostatic repulsion, thus making this conformer energetically unfavorable. | |||

| Conformer B | ~90° (syn-clinal) | Lower | Reduced steric hindrance. Potential for favorable hyperconjugative interactions. |

| This gauche-like conformation minimizes the direct steric clash observed in the syn-periplanar arrangement. It may be stabilized by hyperconjugative interactions between the C-H bonds of the methylene (B1212753) group and the π-system of the ring or the σ* orbitals of the C-F and C-Br bonds. | |||

| Conformer C | ~180° (anti-periplanar) | Lowest | Minimization of steric and electrostatic repulsions. |

| The anti-periplanar arrangement places the benzylic fluorine atom furthest away from the bromine and fluorine substituents on the ring, resulting in the most sterically and electrostatically favorable conformation. This is often the global energy minimum for substituted benzyl halides. |

Investigation of Non-Covalent Interactions, including Halogen Bonding and Hyperconjugation

The structural and electronic properties of this compound are significantly influenced by a variety of non-covalent interactions. libretexts.orgnih.gov These interactions, though weaker than covalent bonds, play a crucial role in determining the molecule's conformation, crystal packing, and reactivity.

Halogen Bonding:

A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. semanticscholar.orgrsc.org In this compound, the bromine atom, being less electronegative than fluorine, is the more likely candidate for acting as a halogen bond donor. The presence of electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the σ-hole on the bromine atom, making it a more potent halogen bond donor. nih.gov

In the solid state or in solution with appropriate Lewis bases, the bromine atom of this compound can engage in halogen bonding with nucleophiles such as lone pairs on oxygen, nitrogen, or even other halogen atoms. researchgate.netchemistryviews.org These interactions are highly directional, with the R-Br•••Nu angle approaching 180°.

Table 2: Characteristics of Potential Halogen Bonds in this compound

| Interaction Type | Donor | Acceptor | Estimated Strength | Structural Implication |

|---|---|---|---|---|

| C-Br•••O | Bromine atom | Oxygen lone pair (e.g., from a solvent molecule like acetone (B3395972) or a carbonyl group) | Moderate | Influences crystal packing and solubility in polar, aprotic solvents. |

| This type of halogen bond is well-documented and plays a significant role in crystal engineering and supramolecular chemistry. The strength is influenced by the nucleophilicity of the oxygen atom. | ||||

| C-Br•••N | Bromine atom | Nitrogen lone pair (e.g., from a pyridine (B92270) or amine) | Moderate to Strong | Can lead to the formation of co-crystals with nitrogen-containing compounds. |

| Nitrogen atoms are generally strong halogen bond acceptors. The interaction strength can be tuned by the basicity of the nitrogenous base. | ||||

| C-Br•••F | Bromine atom | Fluorine lone pair (from another molecule of this compound or a fluorinated solvent) | Weak | May contribute to self-assembly and aggregation in the solid state. |

| While fluorine is a weak Lewis base, these interactions can be collectively significant in directing the solid-state architecture of fluorinated organic molecules. |

Hyperconjugation:

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. acs.orgrsc.org In this compound, several types of hyperconjugative interactions can be envisaged:

σ(C-H) → σ(C-F):* The C-H bonds of the methylene bridge can donate electron density into the antibonding orbital of the adjacent C-F bond. This interaction is a key factor in the gauche effect observed in many fluorinated compounds.

σ(C-H) → π(aryl):* Electron density from the C-H bonds of the fluoromethyl group can delocalize into the antibonding π* orbitals of the benzene ring. This interaction contributes to the stability of certain conformations. acs.org

n(F) → σ(C-C):* The lone pairs (n) of the fluorine atoms on the ring can donate electron density into the antibonding σ* orbitals of the adjacent C-C bonds of the ring, a phenomenon known as negative hyperconjugation. psu.edu This can influence bond lengths and electronic properties within the aromatic system.

The relative importance of these hyperconjugative interactions is conformation-dependent and can be evaluated using computational methods like Natural Bond Orbital (NBO) analysis. tdl.org These calculations quantify the stabilization energy associated with each donor-acceptor interaction, providing a deeper understanding of the electronic factors that govern the molecule's preferred geometry.

Applications of 2 Bromo 3,6 Difluorobenzyl Fluoride in Academic and Applied Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of bromine and fluorine atoms on the benzyl (B1604629) fluoride (B91410) scaffold allows for a range of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecules.

2-Bromo-3,6-difluorobenzyl fluoride serves as a valuable precursor for the synthesis of fluorinated biaryls and heterocycles, which are important structural motifs in many biologically active compounds. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aryl or heteroaryl partners. acs.org This approach allows for the construction of highly functionalized and electron-poor biaryl systems. acs.org The synthesis of such compounds can be challenging due to the potential for side reactions, but optimized conditions have been developed to achieve these transformations efficiently. acs.org

Furthermore, the benzyl fluoride group can be transformed into other functional groups, providing a handle for further synthetic manipulations and the construction of heterocyclic rings. For instance, the fluoride can be displaced by nucleophiles to introduce new substituents or to initiate cyclization reactions.

The presence of multiple fluorine atoms in this compound makes it an ideal building block for the synthesis of polyfluorinated scaffolds. acs.org Polyfluorinated compounds often exhibit unique physical and chemical properties, including increased metabolic stability and altered lipophilicity, which are highly desirable in medicinal chemistry and materials science. acs.org By incorporating this fluorinated fragment into larger molecules, chemists can systematically modify the properties of the target compounds. The synthesis of these scaffolds often leverages the reactivity of both the bromine atom and the benzyl fluoride group to build complex, three-dimensional structures.

Contributions to Medicinal Chemistry Research

The unique structural features of this compound have made it a valuable tool in medicinal chemistry research, contributing to the design and synthesis of novel therapeutic agents and biological probes.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The fluorinated benzyl motif present in this compound can serve as a bioisostere for other chemical groups, such as a phenyl or other substituted aryl rings. nih.govsci-hub.se The introduction of fluorine atoms can significantly alter the electronic properties of the aromatic ring, which can lead to improved binding affinity and selectivity for a biological target. researchgate.net For example, the difluorobenzyl group has been incorporated into various molecular frameworks to mimic the interactions of a non-fluorinated parent compound while offering improved pharmacological properties. acs.org

Table 1: Examples of Bioisosteric Replacements Using Fluorinated Motifs

| Original Moiety | Fluorinated Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl | Difluorobenzyl | Modulate electronics, improve metabolic stability |

| Hydroxyl | Difluoromethyl | Mimic hydrogen bonding, enhance lipophilicity |

This table provides illustrative examples and is not exhaustive.

During the lead optimization phase of drug discovery, medicinal chemists aim to fine-tune the properties of a promising compound to enhance its efficacy and safety. The incorporation of fluorine atoms is a widely used strategy to achieve this goal. acs.orgresearchgate.net The highly electronegative nature of fluorine can significantly impact a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. acs.org By strategically placing fluorine atoms on a drug candidate, its metabolic stability can be increased, leading to a longer half-life in the body. This compound provides a readily available source of a polyfluorinated motif that can be incorporated into lead compounds to modulate these critical properties. acs.org

Table 2: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Lipophilicity | Can increase or decrease depending on the molecular context. | nih.gov |

| Metabolic Stability | Generally increases due to the strength of the C-F bond. | acs.org |

| pKa | Can be significantly altered, affecting ionization and solubility. | researchgate.net |

Research probes are essential tools for studying biological systems and elucidating the mechanisms of action of drugs. These probes are often derivatives of known biologically active molecules that have been modified to incorporate a reporter group, such as a fluorescent tag or a radioactive isotope. The chemical reactivity of this compound makes it a suitable starting material for the synthesis of such probes. For instance, the bromine atom can be used as a handle for the attachment of various reporter groups through cross-coupling reactions. The resulting fluorinated probes can then be used in a variety of biological assays to investigate protein-ligand interactions, enzyme activity, and other cellular processes. nih.gov

Exploration in Material Science and Advanced Materials Research

The unique electronic properties conferred by multiple fluorine substituents make this compound a molecule of significant interest in the field of material science. The strong electronegativity of fluorine creates substantial dipole moments and alters the electronic landscape of the aromatic ring, making it a candidate for the synthesis of novel materials with tailored characteristics.

Precursors for Fluorinated Liquid Crystals

While direct synthesis of liquid crystals from this compound is not extensively documented, its structural motifs are highly relevant to the design of advanced fluorinated liquid crystals. The incorporation of fluorine atoms into the core structure of liquid crystal molecules is a widely used strategy to modulate key properties such as dielectric anisotropy, viscosity, and thermal stability. researchgate.netresearchgate.net

Heavily fluorinated benzene (B151609) rings are critical components in the production of liquid crystal monomers for modern display technologies. The presence of multiple fluorine atoms, as seen in this compound, induces significant dipole moments that influence the material's liquid crystalline behavior and optical properties. Research into related bromo-difluoro-phenyl compounds shows they serve as building blocks for materials with exceptional thermal stability, which is highly valued in electronic applications. The introduction of fluorine can suppress certain liquid crystal phases while promoting others, allowing for precise control over the material's mesomorphic behavior. researchgate.net The α,α-difluorobenzyl ether substructure, closely related to the benzyl fluoride group, is also known to impart unique physical and optical properties desirable for liquid crystal display systems. researchgate.net Therefore, this compound represents a potential starting material for creating new liquid crystalline compounds with highly polarized and electronically distinct characteristics.

Components in Organic Electronic Materials Research

The development of organic electronic materials, such as molecular wires and diodes, relies on precise control over the electronic properties of the constituent molecules. The introduction of fluorine atoms is a key strategy for tuning these properties. tcichemicals.com The trifluoromethyl group (CF₃), for example, has a significant electron-withdrawing nature that is crucial in the development of organic electronic materials. tcichemicals.com The difluorobenzyl and benzyl fluoride moieties in this compound similarly create a highly polarized and electron-deficient aromatic system.

This makes the compound an attractive building block for creating functional organic electronic components. Research on biphenylethanes for molecular electronics has utilized a closely related intermediate, 4-bromo-2,6-difluorobenzyl bromide, to synthesize asymmetrically substituted molecules. uu.nl Theoretical predictions for these molecules indicated exceptionally high rectification ratios, suggesting their potential to function as single-molecule diodes. uu.nl The synthesis of these molecular wires involved creating an unsymmetrically substituted structure where one phenyl ring was fluorinated and the other was not, with the bromo-difluorobenzyl unit serving as a key precursor. uu.nl The successful synthesis demonstrates that building blocks like this compound are instrumental in accessing novel molecular architectures for advanced electronic applications.

| Application Area | Relevant Structural Features of this compound | Resulting Properties |

| Fluorinated Liquid Crystals | Multiple fluorine atoms on the aromatic ring; Benzyl fluoride group. | Induces strong dipole moments; Modulates dielectric anisotropy and thermal stability. researchgate.net |

| Organic Electronics | Electron-deficient aromatic system due to fluorine substitution; Bromo-substituent as a synthetic handle. | Enables creation of materials with tailored electronic properties, such as molecular rectifiers. tcichemicals.comuu.nl |

| PET Probe Development | Benzyl fluoride group for direct labeling; Aryl-bromide for precursor synthesis; Aryl-fluorides for isotopic exchange. | Allows for versatile [¹⁸F]radiolabeling via nucleophilic substitution, isotopic exchange, or multi-step synthesis. nih.govresearchgate.netfrontiersin.org |

Development of Radiolabeling Strategies for Positron Emission Tomography (PET) Probes

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled probes, or tracers, to visualize biological processes in vivo. nih.govfrontiersin.org Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical properties, including a convenient half-life (109.7 minutes) and low positron energy, which results in high-resolution images. frontiersin.orgnih.gov this compound is an ideal scaffold for developing precursors for ¹⁸F-labeled PET probes due to its multiple potential sites for introducing the radionuclide.

The general strategy involves synthesizing a complex bioactive molecule using a precursor like this compound and then introducing the ¹⁸F isotope in the final step of the synthesis. The stability of C-F bonds means that aryl [¹⁸F]fluorides are common features in a wide array of PET tracers. nih.gov

Several radiolabeling strategies can be envisioned using this compound as a starting point:

Nucleophilic Substitution: The benzyl fluoride group (-CH₂F) itself is generally stable. However, a common strategy involves replacing the fluoride with a better leaving group (like tosylate or mesylate) to create a precursor. This precursor can then be reacted with [¹⁸F]fluoride ions in a nucleophilic substitution reaction to efficiently introduce the radioisotope. The fluorination of alkyl halides and their derivatives is a fundamental method for creating C-¹⁸F bonds. acs.org

Late-Stage Fluorination via Organometallic Precursors: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It can be converted into various functional groups, such as boronic esters or triarylsulfonium salts, which are excellent precursors for late-stage radiofluorination. frontiersin.org For example, converting the bromo- group to a sulfonium (B1226848) salt would allow for a subsequent nucleophilic aromatic substitution (SₙAr) reaction with [¹⁸F]fluoride to label the aromatic ring. nih.govfrontiersin.org This approach offers high functional group tolerance and is widely used for complex molecules.

[¹⁸F]/¹⁹F Isotopic Exchange: This strategy involves the direct exchange of a non-radioactive ¹⁹F atom already on the molecule with a radioactive ¹⁸F atom from the [¹⁸F]fluoride solution. researchgate.net Molecules with multiple fluorine atoms on an electron-deficient ring, such as this compound, are potential candidates for this method, which often requires heating. researchgate.net While this approach can lead to lower molar activity, it offers a straightforward path for labeling previously synthesized, complex fluorinated compounds.

Aluminum [¹⁸F]Fluoride (Al¹⁸F) Complexation: A more recent strategy involves the non-covalent labeling of molecules. mdpi.com While this method does not directly use this compound itself, the synthetic utility of such fluorinated building blocks is essential for creating the chelator-bearing molecules that are subsequently labeled with the [Al¹⁸F]²⁺ complex. This one-step aqueous method simplifies the labeling process significantly. mdpi.com

The versatility of this compound makes it a valuable platform for designing and synthesizing a wide range of precursors tailored for various advanced ¹⁸F-labeling methodologies, thereby facilitating the development of novel PET tracers for medical research and diagnostics.

Future Research Directions and Emerging Trends for 2 Bromo 3,6 Difluorobenzyl Fluoride Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly prioritizing the development of environmentally friendly and sustainable synthetic processes. rsc.org Traditional methods for synthesizing fluorinated compounds often involve hazardous reagents and harsh reaction conditions. cas.cn Future research will likely focus on creating greener pathways to 2-Bromo-3,6-difluorobenzyl fluoride (B91410) and related molecules.

Key areas of development include:

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can significantly reduce or eliminate the need for toxic solvents. rsc.org This approach offers advantages like faster reaction times and simplified purification processes. rsc.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. This technology is well-suited for handling potentially hazardous reagents and intermediates often involved in fluorination reactions.

Alternative Fluorinating Agents: Research into safer and more economical fluorinating agents is crucial. While reagents like N-fluorobenzenesulfonimide (NFSI) have shown utility in radical fluorinations, the development of even more benign alternatives remains a key goal. acs.org

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. Developing catalytic methods for the introduction of fluorine and the benzyl (B1604629) fluoride moiety will be a significant area of focus. rroij.com

Recent advancements in green fluorination chemistry that could be adapted for the synthesis of 2-Bromo-3,6-difluorobenzyl fluoride and its derivatives are summarized in the table below.

| Green Chemistry Approach | Description | Potential Advantages |

| Mechanochemical Synthesis | Solid-state reactions initiated by mechanical force. | Reduced solvent waste, faster reactions, milder conditions. rsc.org |

| Flow Chemistry | Reactions conducted in continuous-flow reactors. | Enhanced safety, better process control, improved scalability. |

| Alternative Reagents | Utilizing less hazardous and more sustainable chemicals. | Improved safety profile, reduced environmental impact. acs.orgrroij.com |

| Catalysis | Employing catalysts to facilitate reactions. | Lower reagent consumption, increased efficiency, atom economy. rroij.com |

Catalytic Asymmetric Synthesis Utilizing Halogenated Fluorinated Benzylic Systems

The introduction of chirality into fluorinated molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as the biological activity of a compound can be highly dependent on its stereochemistry. semanticscholar.org Catalytic asymmetric synthesis provides an elegant and efficient means to achieve this.

Future research in this area will likely involve:

Enantioselective C-H Functionalization: Developing catalysts that can directly and enantioselectively functionalize C-H bonds in halogenated fluorinated benzylic systems would be a significant breakthrough.

Chiral Ligand Design: The design and synthesis of novel chiral ligands for transition metal catalysts are essential for achieving high enantioselectivity in reactions involving substrates like this compound. rsc.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost and toxicity. thieme-connect.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have shown promise in the enantioselective fluorination of certain substrates and could be explored for reactions involving halogenated benzyl fluorides. acs.org

The table below highlights some promising approaches in catalytic asymmetric synthesis relevant to halogenated fluorinated benzylic compounds.

| Asymmetric Synthesis Strategy | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes chiral transition metal complexes to induce stereoselectivity. | High efficiency and enantioselectivity for a wide range of reactions. beilstein-journals.org |

| Organocatalysis | Employs small, chiral organic molecules as catalysts. | Metal-free, often less sensitive to air and moisture. thieme-connect.com |

| Enantioconvergent Reactions | Converts a racemic starting material into a single enantiomer of the product. | Maximizes yield of the desired stereoisomer. nih.gov |

| Photoredox Catalysis | Uses light to drive catalytic cycles for asymmetric transformations. | Access to novel reaction pathways under mild conditions. acs.org |

Discovery of Novel Reactivity and Unprecedented Mechanistic Insights

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full synthetic potential. The interplay between the bromo, fluoro, and benzyl fluoride functionalities can lead to unique and potentially unexpected chemical behavior.

Future research directions will likely focus on:

Unconventional Bond Activations: Exploring methods to selectively activate the C-Br, C-F, or benzylic C-F bonds to forge new chemical bonds.

Mechanistic Studies: Detailed mechanistic investigations using computational and experimental techniques will be crucial to elucidate reaction pathways and intermediates. researchgate.net This knowledge will enable the rational design of new reactions and catalysts.

Generation of Reactive Intermediates: Investigating the formation and trapping of reactive intermediates such as radicals, carbanions, and benzynes derived from this compound could open up new avenues for synthesis. psu.edu

Photocatalysis: The use of photoredox catalysis can enable the generation of radical intermediates from fluorinated compounds under mild conditions, leading to novel transformations. nih.gov

Advanced Applications in Chemical Biology and Material Innovation

The unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable in life sciences and materials science. researchgate.netmdpi.comnih.gov

Emerging applications for this compound and its derivatives include:

Chemical Biology Probes: The development of fluorinated probes for studying biological systems, including for use in positron emission tomography (PET) imaging.

Bioactive Molecules: The incorporation of the 2-bromo-3,6-difluorobenzyl moiety into potential drug candidates to modulate their pharmacological properties. researchgate.net

Advanced Polymers: The use of fluorinated monomers to create polymers with tailored properties, such as thermal stability, chemical resistance, and unique optical or electronic characteristics.

Liquid Crystals: The rigid and polarizable nature of the fluorinated aromatic ring could be exploited in the design of new liquid crystalline materials.

The table below summarizes potential advanced applications.

| Application Area | Description | Potential Impact |

| Medicinal Chemistry | Incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov | Development of more effective and safer pharmaceuticals. |

| Agrochemicals | Use as a building block for novel pesticides and herbicides with enhanced efficacy. | Improved crop protection and food production. |

| Materials Science | Creation of fluoropolymers and other materials with unique thermal, chemical, and optical properties. | Advancements in electronics, aerospace, and other high-tech industries. |

| Chemical Biology | Design of molecular probes and labels for studying biological processes. researchgate.net | Greater understanding of disease mechanisms and cellular functions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Bromo-3,6-difluorobenzyl fluoride?

- Methodology : The compound can be synthesized via sequential halogenation and fluorination of a benzyl alcohol precursor. For example, bromination at the ortho position followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Intermediate steps may involve protecting group strategies to ensure regioselectivity, as seen in analogous syntheses of 2-Bromo-3,4-difluorobenzyl alcohol (CAS 1578156-19-0) . Halogen exchange reactions (e.g., Br/F substitution under nucleophilic conditions) are also viable, as demonstrated for 4-Bromo-2,6-difluorobenzyl alcohol derivatives .

- Key Considerations : Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR is critical for confirming fluorination patterns and distinguishing between isomers. ¹H and ¹³C NMR resolve aromatic proton environments and bromine coupling effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) .

- IR Spectroscopy : Identifies C-F (1080–1150 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. How can purity and stability be assessed for this compound under storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (≥95% threshold) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track decomposition via LC-MS. Store at 0–6°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during fluorination of brominated benzyl precursors?

- Analysis : Fluorination of brominated substrates often involves SNAr (nucleophilic aromatic substitution), where electron-withdrawing groups (e.g., Br, F) activate specific positions. Computational studies (DFT) predict regioselectivity by analyzing charge distribution and transition states. For example, fluorination at the 3-position may dominate due to lower activation energy compared to the 6-position, as seen in analogous systems . Experimental validation via kinetic isotope effects (KIE) or isotopic labeling can resolve ambiguities .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Electronic Effects : Bromine enhances electrophilicity, facilitating oxidative addition in palladium-catalyzed couplings. Fluorine’s electron-withdrawing nature stabilizes intermediates but may reduce reaction rates.

- Steric Effects : Ortho-fluorine groups hinder catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling, as shown for 4-Bromo-2-fluorophenylboronic acid derivatives .

- Validation : Compare yields and TOF (turnover frequency) with mono-halogenated analogs .

Q. What computational models predict the environmental fate of this compound?

- Methodology :

- Atmospheric Degradation : Use quantum chemical calculations (e.g., CCSD(T)/CBS) to simulate OH radical-initiated degradation pathways. Compare with experimental data from smog chamber studies, tracking products like HF and brominated aldehydes .

- Aquatic Persistence : Apply QSAR models to estimate hydrolysis half-lives. Lab validation involves pH-dependent stability assays (pH 4–9) with LC-MS monitoring .

Q. How can data contradictions in spectroscopic assignments be resolved for polyhalogenated benzyl fluorides?

- Strategy :

- Cross-Validation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography to confirm substituent positions. For example, conflicting ¹⁹F NMR shifts in 2-Bromo-3,4-difluorobenzyl alcohol were resolved via single-crystal XRD .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) to decouple overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.